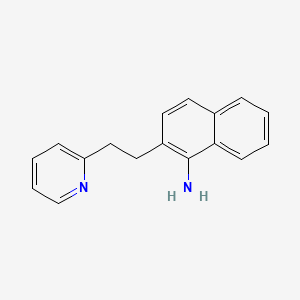

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine

Description

Structure

3D Structure

Properties

CAS No. |

94575-20-9 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(2-pyridin-2-ylethyl)naphthalen-1-amine |

InChI |

InChI=1S/C17H16N2/c18-17-14(10-11-15-6-3-4-12-19-15)9-8-13-5-1-2-7-16(13)17/h1-9,12H,10-11,18H2 |

InChI Key |

CULMYAHAHRYJET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)CCC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

For the target molecule, three primary disconnection points can be identified, leading to different sets of precursors and corresponding synthetic strategies.

Disconnection A (C-N Bond): Breaking the bond between the naphthalene (B1677914) ring and the amino group. This is a common strategy in amine synthesis, often achieved through reductive amination. This approach suggests 2-(2-(2-pyridinyl)ethyl)-1-naphthalenone or a related ketone/aldehyde and ammonia or an ammonia equivalent as precursors. A more direct variant of this disconnection involves forming the C-N bond via nucleophilic substitution on a halogenated naphthalene.

Disconnection B (Naphthyl-Ethyl C-C Bond): Cleaving the carbon-carbon bond between the naphthalene core and the ethyl linker. This suggests an electrophilic substitution on the naphthalene ring, such as a Friedel-Crafts acylation followed by reduction, or a coupling reaction. The precursors would be 1-naphthalenamine and a suitable 2-(pyridin-2-yl)ethyl electrophile (e.g., 2-(2-chloroethyl)pyridine) or a 2-(pyridin-2-yl)acetyl chloride.

Disconnection C (Ethyl-Pyridine C-C Bond): Breaking the carbon-carbon bond between the ethyl group and the pyridine (B92270) ring. This is a common strategy in modern cross-coupling reactions. This points towards precursors like 2-halo-1-naphthalenamine and 2-vinylpyridine (for a Heck-type reaction) or a 2-(naphthalen-1-yl)ethyl boronic acid derivative and a 2-halopyridine (for a Suzuki-type reaction).

These disconnections form the basis for the classical and modern synthetic routes discussed below.

Classical Synthetic Routes

Classical routes rely on well-established, often multi-step reactions that have been fundamental in organic synthesis for decades.

A plausible classical approach involves a Friedel-Crafts acylation followed by a series of reduction and amination steps. This pathway is built upon the principle of constructing the carbon skeleton first, followed by the introduction of the necessary functional groups.

Pathway 1: Friedel-Crafts Acylation Followed by Reductive Amination

Friedel-Crafts Acylation of Naphthalene: The synthesis could commence with the acylation of naphthalene using 2-pyridylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically yields a mixture of 1- and 2-substituted isomers, with the 1-acylnaphthalene often being the major product under kinetic control. myttex.netresearchgate.net

Reduction of the Ketone: The resulting ketone, 1-(naphthalen-1-yl)-2-(pyridin-2-yl)ethanone, can be reduced to the corresponding alkane, 1-(2-(pyridin-2-yl)ethyl)naphthalene. Standard reduction methods like the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions are suitable for this transformation.

Nitration and Reduction: The subsequent introduction of the amino group can be achieved by nitration of the naphthalene ring, followed by reduction of the nitro group. Nitration of 1-substituted naphthalenes can produce a mixture of isomers. The nitro-substituted product is then reduced to the amine, for instance using tin and hydrochloric acid or catalytic hydrogenation, to yield the final product.

Pathway 2: Reductive Amination of a Pyridyl Ketone

An alternative classical route involves the direct introduction of the amine group via reductive amination. google.comnih.gov

Synthesis of the Ketone Precursor: The key intermediate, 1-(2-(pyridin-2-yl)ethyl)naphthalen-2(1H)-one, would be required.

Reductive Amination: This ketone can then be reacted with an amine source, such as ammonia or hydroxylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form the target amine. researchgate.net

Optimizing classical syntheses is crucial for maximizing yield and achieving the desired regioselectivity.

For the Friedel-Crafts acylation , the choice of solvent and temperature can significantly influence the ratio of α- to β-substitution on the naphthalene ring. myttex.netgoogle.com Non-polar solvents like carbon disulfide often favor α-substitution, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable β-isomer. chegg.com The reactivity of the pyridine moiety with the Lewis acid catalyst presents a challenge, often requiring protection of the pyridine nitrogen or the use of specific catalysts to avoid complexation and deactivation.

In reductive amination , the pH of the reaction medium is a critical parameter. The reaction is typically most efficient under mildly acidic conditions (pH 4-6), which are sufficient to activate the carbonyl group for nucleophilic attack by the amine without protonating the amine nucleophile to a non-nucleophilic ammonium salt.

The table below summarizes hypothetical optimized conditions for a classical synthesis pathway.

| Step | Reagents & Conditions | Typical Yield (%) | Key Optimization Parameters |

| Friedel-Crafts Acylation | Naphthalene, 2-pyridylacetyl chloride, AlCl₃, CS₂ | 55-65 | Solvent choice, reaction temperature, molar ratio of catalyst |

| Wolff-Kishner Reduction | Hydrazine hydrate, KOH, diethylene glycol, 180-200°C | 70-80 | Temperature control, removal of water |

| Nitration | HNO₃, H₂SO₄, 0-10°C | 40-50 | Temperature control, dropwise addition of acid |

| Nitro Group Reduction | Sn, HCl or H₂, Pd/C | 85-95 | Choice of reducing agent, catalyst loading |

Modern Synthetic Approaches

Modern synthetic chemistry offers more efficient and selective methods, often utilizing transition metal catalysts to facilitate bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for constructing the C-C bond linking the naphthalene and pyridine fragments. organic-chemistry.orgyoutube.com

Heck Coupling Approach

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org A potential route could involve the reaction of 2-bromo-1-naphthalenamine with 2-vinylpyridine. The resulting stilbene-like intermediate would then be reduced, for example, by catalytic hydrogenation, to form the ethyl linker.

| Step | Reagents & Conditions | Catalyst System | Typical Yield (%) |

| Heck Coupling | 2-bromo-1-naphthalenamine, 2-vinylpyridine, Base (e.g., Et₃N) | Pd(OAc)₂, PPh₃ | 60-75 |

| Reduction | H₂ (1 atm), Dioxane | Pd/C (10 mol%) | >95 |

Note: The data in this table is illustrative and based on typical yields for analogous reactions.

A significant advantage of this method is the direct formation of the C-C bond at the desired position, potentially reducing the number of steps compared to classical routes. Challenges include the availability of the starting 2-bromo-1-naphthalenamine and controlling potential side reactions. rsc.orgresearchgate.net

Suzuki Coupling Approach

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, offers another versatile route. mdpi.com This could be envisioned by coupling a (2-(1-aminonaphthalen-2-yl)ethyl)boronic acid ester with a 2-halopyridine (e.g., 2-bromopyridine). The synthesis of the required boronic acid precursor would be a key challenge in this pathway.

A more practical Suzuki strategy might involve coupling 2-(2-bromoethyl)pyridine with a naphthalenylboronic acid, followed by amination of the naphthalene ring in a subsequent step. The mild reaction conditions and high functional group tolerance of the Suzuki reaction make it an attractive modern approach. nih.govresearchgate.netclaremont.edu

| Coupling Partners | Catalyst System | Base | Solvent | Typical Yield (%) |

| Naphthalenylboronic acid & 2-(2-Bromoethyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-85 |

Note: The data in this table is illustrative and based on typical yields for analogous reactions.

Flow Chemistry and Green Chemistry Principles in Synthesis

The integration of flow chemistry and green chemistry principles offers a more sustainable and efficient route for the synthesis of this compound. These modern synthetic strategies prioritize waste reduction, energy efficiency, and enhanced safety, moving away from traditional batch processes.

Flow Chemistry Approaches:

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides several advantages for the synthesis of complex organic molecules:

Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions.

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivity. uc.pt

Rapid Optimization: The ability to quickly vary reaction conditions allows for the rapid optimization of synthetic protocols.

Scalability: Scaling up production is often more straightforward in flow systems compared to batch reactors. uc.pt

A potential flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous fashion. For instance, a key C-C bond-forming step, such as a cross-coupling reaction, could be performed in a heated flow reactor, followed by an in-line purification step before the subsequent reaction. mdpi.com The use of packed-bed reactors with immobilized catalysts is a common strategy in flow chemistry, facilitating catalyst recycling and simplifying product purification. nih.gov For example, a hydrogenation step could be carried out by passing the substrate through a heated column packed with a heterogeneous catalyst like Raney® nickel. nih.gov

Green Chemistry Principles:

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Selecting solvents and reagents with low toxicity and environmental impact. For example, avoiding the use of carcinogenic N-nitroso compounds where possible. sci-hub.se

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Both homogeneous and heterogeneous catalysts can be employed, with the latter being particularly advantageous for ease of separation and reuse. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Flow reactors can contribute to energy efficiency through improved heat transfer.

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are critical to obtaining a product of high purity. For aromatic amines like this compound, a combination of techniques is often employed.

Initial Work-up and Extraction:

Following the completion of the reaction, a standard work-up procedure would typically involve quenching the reaction and then performing a liquid-liquid extraction to separate the crude product from the reaction mixture. nih.gov The choice of extraction solvents will depend on the polarity of the product and the impurities.

Chromatographic Methods:

Column chromatography is a widely used technique for the purification of organic compounds.

Flash Column Chromatography: This is a common method for purifying small to moderate quantities of material. Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel stationary phase, modifications to the mobile phase are often necessary. biotage.com The addition of a small amount of a competing amine, such as triethylamine or ammonia, to the eluent can help to prevent peak tailing and improve separation. biotage.combiotage.com Alternatively, an amine-functionalized stationary phase can be used to minimize these interactions. biotage.com A typical eluent system for an aromatic amine on silica gel might be a gradient of ethyl acetate in hexane. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. Reversed-phase HPLC, with a C18 column, is often effective for purifying polar organic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. nih.gov

Crystallization:

Crystallization is an effective method for purifying solid compounds, particularly on a larger scale. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is crucial and is determined empirically.

Distillation:

For aromatic amines obtained from the reduction of nitro compounds, distillation can be a viable purification method. google.com This process involves mixing the crude amine with an aqueous alkali metal hydroxide solution followed by distillation to separate low-boiling and high-boiling impurities. google.com

Specialized Techniques:

In some cases, more advanced purification techniques may be employed:

Magnetic Molecularly Imprinted Polymers (MMIPs): This technique involves creating polymers with specific recognition sites for the target molecule or a similar structural analog. nih.govjfda-online.com These polymers can be used for selective solid-phase extraction (SPE) to isolate the desired compound from a complex mixture. nih.gov

The following table provides a summary of common purification techniques for aromatic amines:

| Technique | Principle | Typical Stationary/Mobile Phase | Advantages | Disadvantages |

| Flash Column Chromatography | Adsorption | Stationary: Silica Gel, Amine-functionalized SilicaMobile: Hexane/Ethyl Acetate with Triethylamine | Good for small to medium scale, versatile | Can be time-consuming, uses large solvent volumes |

| Preparative HPLC | Partitioning | Stationary: C18Mobile: Water/Acetonitrile or Methanol with acid | High purity achievable, automated | Expensive, limited sample loading capacity |

| Crystallization | Differential Solubility | Various organic solvents | Scalable, cost-effective for high purity solids | Requires a suitable solvent, potential for product loss |

| Distillation | Differential Boiling Points | Not applicable | Effective for thermally stable liquids, scalable | Not suitable for thermally sensitive compounds |

| Magnetic SPE | Molecular Recognition | Molecularly Imprinted Polymers | High selectivity, can be used for trace analysis | Requires synthesis of specific polymers |

Based on a comprehensive review of scientific literature and chemical databases, there is a notable absence of published research detailing the advanced spectroscopic and structural characterization of the compound This compound . While chemical databases confirm its identity and basic properties, the specific experimental data required to fulfill the requested article outline are not publicly available.

Chemical databases like PubChem and ChemNet provide foundational information for this compound, including its molecular formula, C17H16N2, and molecular weight. nih.govchemnet.com However, in-depth experimental findings from advanced analytical techniques, which are crucial for a thorough scientific article, are not found in the accessible literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article covering the following topics as requested, due to the lack of available research data:

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

Multidimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Dynamic NMR Studies for Conformational Analysis

Infrared (IR) and Raman Spectroscopic analyses

Without access to primary research that has synthesized and characterized this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on documented findings. Therefore, the following article cannot be constructed.

Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for understanding the electronic structure and photophysical properties of a molecule. This involves analyzing how the molecule interacts with light, leading to the excitation of electrons to higher energy states and their subsequent relaxation.

UV-Vis Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry is used to measure the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from ground electronic states to excited states. The absorption spectrum reveals the wavelengths of light a molecule absorbs, providing insight into its electronic transitions (e.g., π → π* and n → π*). This data is typically presented in a table listing the maximum absorption wavelengths (λmax) and their corresponding molar extinction coefficients (ε).

A search for the UV-Vis spectrum of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine did not yield specific experimental data.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: The following table is for illustrative purposes only, as no specific data was found.)

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Cyclohexane | Data not available | Data not available | π → π* |

| Acetonitrile | Data not available | Data not available | n → π* |

Fluorescence and Phosphorescence Spectroscopy for Excited State Properties

Fluorescence and phosphorescence are two forms of photoluminescence that occur when a molecule relaxes from an excited electronic state to a lower state by emitting a photon. researchgate.net Fluorescence is a short-lived emission from a singlet excited state, while phosphorescence is a longer-lived emission from a triplet excited state. nist.gov These techniques provide valuable information about the properties of the excited states, including their energy levels and lifetimes.

Specific fluorescence and phosphorescence data, such as emission maxima (λem), quantum yields (Φ), and excited-state lifetimes (τ), for this compound could not be located in the available scientific literature.

Table 2: Hypothetical Photoluminescence Data for this compound (Note: The following table is for illustrative purposes only, as no specific data was found.)

| Spectroscopy | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|---|

| Fluorescence | Data not available | Data not available | Data not available | Data not available |

| Phosphorescence | Data not available | Data not available | Data not available | Data not available |

X-ray Diffraction Analysis

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can deduce the arrangement of atoms, bond lengths, bond angles, and other key structural features.

Single Crystal X-ray Crystallography for Absolute Stereochemistry and Conformation

Single crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. researchgate.net For a chiral compound, this technique can be used to determine its absolute stereochemistry. It also reveals the precise conformation of the molecule in the solid state, including the spatial arrangement of its constituent parts, such as the pyridine (B92270) and naphthalene (B1677914) ring systems.

A search for a solved single crystal structure of this compound in crystallographic databases did not yield any results. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Table 3: Hypothetical Single Crystal X-ray Crystallographic Data for this compound (Note: The following table is for illustrative purposes only, as no specific data was found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆N₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. nist.gov It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which may have distinct physical properties. PXRD patterns, which are plots of diffracted X-ray intensity versus diffraction angle (2θ), serve as a fingerprint for a specific crystalline phase and can be used to assess the crystalline purity of a sample.

No published powder X-ray diffraction patterns for this compound were found.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Derivatization Studies

Reactivity at the Naphthalene (B1677914) Amine Moiety

The naphthalene amine portion of the molecule presents a rich landscape for chemical transformations, including electrophilic aromatic substitution on the naphthalene ring and nucleophilic reactions at the amine nitrogen.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH-) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. mnstate.edumasterorganicchemistry.com In the context of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine, the incoming electrophile would be directed to the positions ortho and para to the amine. However, the substitution pattern is also influenced by the steric hindrance imposed by the ethyl-pyridinyl side chain and the fused ring system.

Key EAS reactions applicable to this moiety include:

Nitration: Introduction of a nitro group (-NO2) onto the naphthalene ring can be achieved using a mixture of nitric acid and sulfuric acid. mnstate.edumasterorganicchemistry.com The resulting nitro-derivatives can serve as precursors for further functionalization.

Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can introduce halogen atoms to the aromatic core. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO3H). mnstate.edumasterorganicchemistry.com This functional group can be used to enhance water solubility or as a directing group in subsequent reactions.

Friedel-Crafts Reactions: While the amine group can complicate Friedel-Crafts alkylation and acylation by reacting with the Lewis acid catalyst, these reactions could potentially be achieved under carefully controlled conditions or with a protected amine. masterorganicchemistry.comquimicaorganica.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Naphthalene Moiety

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted at positions ortho and para to the amine |

| Bromination | Br₂, FeBr₃ | Bromo-substituted at positions ortho and para to the amine |

| Sulfonation | Fuming H₂SO₄ | Sulfo-substituted at positions ortho and para to the amine |

Nucleophilic Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophile, capable of reacting with various electrophiles. chemguide.co.uklibretexts.org

Alkylation and Acylation: The amine can undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or acid anhydrides to form secondary amines and amides, respectively. chemguide.co.uklibretexts.org These reactions can be used to introduce a wide range of substituents, thereby modifying the compound's properties.

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Oxidation and Reduction Pathways

The naphthalene amine moiety is susceptible to oxidation, which can lead to the formation of colored products. The specific outcome depends on the oxidizing agent and reaction conditions. Conversely, while the amine itself is in a reduced state, the aromatic naphthalene core can be hydrogenated under high pressure and in the presence of a suitable catalyst.

Reactivity at the Pyridinyl Moiety

The pyridine (B92270) ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity compared to the electron-rich naphthalene ring.

Nitrogen Basicity and Protonation Studies

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic. uoanbar.edu.iq It can readily accept a proton from an acid to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen in this molecule would be influenced by the electronic effects of the ethyl-naphthalenamine substituent.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quora.com This allows for the introduction of nucleophiles such as alkoxides, amides, and organometallic reagents.

Table 2: Predicted Reactivity of the Pyridine Moiety

| Reaction Type | Position of Attack | General Conditions |

| Electrophilic Substitution | 3- and 5-positions | Harsh (e.g., strong acid, high temperature) |

| Nucleophilic Substitution | 2- and 4-positions | Strong nucleophile |

| N-Protonation | Pyridine Nitrogen | Acidic medium |

Reactivity of the Ethylene (B1197577) Linker

The ethylene linker, connecting the pyridine and naphthalene moieties, presents a key site for chemical modification. Functionalization of this two-carbon chain can significantly influence the molecule's conformation, electronic properties, and interaction with biological targets.

Direct functionalization of the ethylene linker in the parent compound is not extensively documented. However, a common strategy to introduce functionality involves the use of precursors such as 2-(2-hydroxyethyl)pyridine (B196109). This intermediate allows for a range of chemical transformations.

The synthesis of 2-(2-hydroxyethyl)pyridine can be achieved through the reaction of 2-methylpyridine (B31789) with formaldehyde. google.comnih.govgoogle.com This hydroxymethylation provides a versatile handle for further reactions. Once the hydroxyl group is in place, it can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This approach opens a pathway to a variety of derivatives with modified alkyl chains. For instance, reaction with various amines can lead to the corresponding N-substituted aminoethylpyridine derivatives. researchgate.net

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of "this compound" is crucial for establishing structure-activity relationships and for developing compounds with tailored properties.

The modification of the core structure allows for the tuning of properties such as fluorescence and receptor binding affinity. Strategic introduction of substituents on the pyridine ring, the naphthalene ring, or the ethylene linker can lead to a diverse library of compounds. For example, the synthesis of multi-substituted pyridines from ylidenemalononitriles demonstrates a versatile method for creating a range of pyridine-based compounds. nih.gov

The following table illustrates potential derivatives that could be synthesized by modifying the ethylene linker, based on known chemical transformations of similar compounds.

| Derivative Name | Modification on Ethylene Linker | Potential Synthetic Precursor |

| 2-(2-(2-Pyridinyl)ethoxy)ethan-1-ol | Ether linkage | 2-(2-Hydroxyethyl)pyridine |

| 1-(2-(2-Pyridinyl)ethyl)guanidine | Guanidinium group | 2-(2-Aminoethyl)pyridine |

| 2-(2-(2-Pyridinyl)ethyl)oxirane | Epoxide | 2-(2-Hydroxyethyl)pyridine |

| N-benzyl-2-(2-(2-pyridinyl)ethyl)amine | N-benzylation of the amino group | 2-(2-Aminoethyl)pyridine |

These structural modifications are anticipated to alter the electronic and steric profile of the molecule, thereby influencing its properties.

By systematically altering the structure of "this compound" and evaluating the resulting changes in reactivity and properties, a deeper understanding of its chemical nature can be achieved. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine or naphthalene rings can modulate the electron density of the entire system, affecting its reactivity. The table below outlines potential structural modifications and their expected impact on the molecule's properties, based on general chemical principles and studies of related compounds. chemrxiv.orgbeilstein-journals.org

| Structural Modification | Expected Impact on Properties | Rationale |

| Introduction of a hydroxyl group on the ethylene linker | Increased polarity and potential for hydrogen bonding | The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor. |

| Halogenation of the ethylene linker | Increased reactivity towards nucleophilic substitution | Halogens are good leaving groups, facilitating further derivatization. |

| Extension of the alkyl chain | Increased lipophilicity and conformational flexibility | A longer alkyl chain reduces polarity and increases the number of rotatable bonds. |

| Introduction of an amide functionality | Altered electronic properties and potential for new interactions | The amide group is a key pharmacophore and can participate in hydrogen bonding. |

These investigations are essential for the rational design of new derivatives of "this compound" with desired characteristics.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine

The structural arrangement of this compound, which incorporates a flexible ethyl bridge connecting the rigid pyridinyl and naphthyl groups, is central to its coordination behavior. The presence of two distinct nitrogen donor atoms—one from the pyridine (B92270) ring and one from the primary amine on the naphthalene (B1677914) ring—defines its potential as a chelating agent.

Bidentate vs. Tridentate Coordination Potential

The primary coordination potential of this compound is as a bidentate ligand. Coordination typically involves the nitrogen atom of the pyridine ring and the nitrogen atom of the naphthalenamine group, forming a stable chelate ring with a metal center. This N,N'-bidentate coordination is the most sterically and electronically favorable mode of binding.

Theoretically, the ligand could exhibit tridentate coordination if the naphthalene ring system participates in binding through a η²-interaction with the metal center. However, this mode is generally less common and would require specific electronic properties of the metal and favorable steric conditions. For most transition metals, the formation of two strong sigma bonds with the nitrogen donors is preferred over a weaker pi-interaction with the naphthalene ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Transition Metal Complexes (e.g., Cu, Fe, Ru, Pt, Pd, Zn)

While extensive studies on the full range of transition metal complexes with this specific ligand are not widely available in published literature, the coordination with metals like palladium has been explored. For instance, palladium (II) complexes can be synthesized, where the ligand acts as a bidentate N,N'-donor. The characterization of such complexes often relies on techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the coordination of the nitrogen atoms to the metal center. The formation of complexes with other transition metals such as copper, iron, ruthenium, platinum, and zinc would be expected to proceed in a similar fashion, yielding complexes with varying geometries and electronic properties depending on the coordination preferences of the specific metal ion.

Table 1: Representative Transition Metal Complex Data (Note: Data is representative and may be supplemented by further research.)

| Metal Ion | Expected Coordination Mode | Potential Geometry | Characterization Techniques |

| Pd(II) | Bidentate (N,N') | Square Planar | NMR, IR, X-ray Diffraction |

| Pt(II) | Bidentate (N,N') | Square Planar | NMR, IR, X-ray Diffraction |

| Cu(II) | Bidentate (N,N') | Distorted Square Planar / Tetrahedral | EPR, UV-Vis, IR |

| Zn(II) | Bidentate (N,N') | Tetrahedral | NMR, IR |

| Fe(II/III) | Bidentate (N,N') | Octahedral (with other ligands) | Mössbauer, EPR, UV-Vis |

| Ru(II/III) | Bidentate (N,N') | Octahedral (with other ligands) | NMR, UV-Vis, Cyclic Voltammetry |

Lanthanide and Actinide Complexes

There is a notable scarcity of published research on the coordination of this compound with lanthanide and actinide elements. The coordination chemistry of these f-block elements is typically dominated by ligands with hard donor atoms like oxygen. While the nitrogen donors of the ligand could potentially coordinate to lanthanide and actinide ions, the stability and synthesis of such complexes are not well-documented in scientific literature. Further investigation would be required to explore the potential of this ligand in f-block element chemistry.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., EPR, Mössbauer, XPS)

The characterization of metal-ligand interactions in complexes of this compound would employ a range of spectroscopic methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II) or Fe(III), EPR spectroscopy would be a valuable tool to probe the metal ion's electronic environment and provide insights into the geometry and nature of the metal-ligand bonds.

Mössbauer Spectroscopy: In the case of iron complexes, Mössbauer spectroscopy could offer detailed information about the oxidation state and spin state of the iron center, as well as the symmetry of its coordination environment.

X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition of the complexes and to probe the electronic environment of the constituent atoms. Shifts in the binding energies of the N 1s and the metal core levels upon coordination would provide direct evidence of metal-ligand bond formation.

Currently, specific and detailed spectroscopic data from these advanced techniques for complexes of this compound are not readily found in the existing body of scientific literature, indicating an area ripe for future research.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are intrinsically linked to the geometry of the complex and the nature of the ligand-metal interactions. For complexes of this compound, these properties would be significantly influenced by the way the ligand coordinates to the metal center, likely through the nitrogen atoms of the pyridine and amine groups.

Spin States and Magnetic Susceptibility Studies

The spin state of a metal ion in a coordination complex is determined by the arrangement of its d-electrons in the split d-orbitals. This arrangement can be either high-spin or low-spin, depending on the magnitude of the crystal field splitting energy (Δ) versus the spin-pairing energy (P). The this compound ligand is expected to create a moderate to strong ligand field, which could lead to either high-spin or low-spin complexes depending on the specific metal ion and its oxidation state.

Magnetic susceptibility measurements are a key tool for determining the spin state of a complex by quantifying its response to an applied magnetic field. The effective magnetic moment (µ_eff) can be calculated from this data and compared to theoretical spin-only values to determine the number of unpaired electrons. For instance, a hypothetical octahedral iron(II) complex of this ligand could exist in a high-spin state (S=2) with a magnetic moment around 4.9 B.M., or a low-spin state (S=0) which would be diamagnetic. The actual observed magnetic susceptibility would be highly sensitive to the precise geometry and electronic environment created by the ligand. The study of how the magnetic susceptibility of such complexes changes with temperature can also reveal information about magnetic ordering phenomena, such as antiferromagnetic or ferromagnetic coupling in polynuclear complexes, or spin-crossover behavior. lucp.netrsc.org

Table 1: Hypothetical Spin States and Theoretical Magnetic Moments for Octahedral Complexes

| Metal Ion | d-electron count | High-Spin (Unpaired e⁻) | µ_eff (B.M.) | Low-Spin (Unpaired e⁻) | µ_eff (B.M.) |

| Cr(II) | d⁴ | 4 | 4.90 | 2 | 2.83 |

| Mn(II) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(II) | d⁶ | 4 | 4.90 | 0 | 0 |

| Co(II) | d⁷ | 3 | 3.87 | 1 | 1.73 |

| Ni(II) | d⁸ | 2 | 2.83 | - | - |

| Cu(II) | d⁹ | 1 | 1.73 | - | - |

Note: This table presents theoretical spin-only values. Actual experimental values may differ due to orbital contributions.

Ligand Field Theory and d-Orbital Splitting Analysis

Ligand Field Theory (LFT) provides a more sophisticated model of the electronic structure of coordination complexes by considering the covalent nature of the metal-ligand bond. The interaction between the ligand's donor orbitals and the metal's d-orbitals leads to the splitting of the d-orbitals into different energy levels. The pattern of this splitting is determined by the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

Electronic absorption spectroscopy (UV-Vis) is the primary technique used to probe these d-orbital splittings. The absorption of light corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). The energies of these transitions can be used to calculate the ligand field splitting parameter (10Dq or Δ) and the Racah parameter (B), which relates to inter-electronic repulsion within the d-orbitals. For example, in a hypothetical octahedral Ni(II) complex with this compound, one would expect to observe three spin-allowed d-d transitions. kyoto-u.ac.jp The position of these bands would provide direct insight into the strength of the ligand field exerted by the naphthalenamine-pyridine ligand. Comparing these parameters with those of well-known ligands allows for the placement of this compound in the spectrochemical series. dalalinstitute.comedscl.in

Catalytic Applications of Metal Complexes Derived from this compound

The unique combination of a pyridine and a naphthalenamine unit suggests that metal complexes of this ligand could be effective catalysts for a variety of organic transformations. The electronic properties of the ligand can be tuned to influence the reactivity of the metal center, while the steric bulk of the naphthyl group could play a role in controlling selectivity.

Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation, Oxidation)

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound could potentially be active in several important reactions:

Cross-Coupling Reactions: Palladium and nickel complexes are widely used as catalysts for cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. tubitak.gov.trcymitquimica.comnih.gov A palladium(II) complex of this ligand could potentially catalyze Suzuki, Heck, or Sonogashira reactions. The ligand's role would be to stabilize the active catalytic species and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. ucmerced.edutcichemicals.com

Hydrogenation: The transfer hydrogenation of ketones and other unsaturated molecules is often catalyzed by ruthenium, rhodium, and iron complexes. nih.gov A complex of this compound with one of these metals could facilitate the transfer of hydrogen from a donor molecule (e.g., isopropanol) to the substrate.

Oxidation: The oxidation of alkanes and alcohols is a challenging but important transformation. Iron and copper complexes are known to catalyze such reactions. The naphthalenamine-pyridine ligand could support a metal center in a high oxidation state, which is often a key intermediate in oxidation catalysis.

Table 2: Potential Homogeneous Catalytic Applications

| Catalytic Reaction | Plausible Metal Center | Potential Substrates |

| Suzuki Cross-Coupling | Pd(II), Ni(II) | Aryl halides, boronic acids |

| Heck Cross-Coupling | Pd(II) | Aryl halides, alkenes |

| Transfer Hydrogenation | Ru(II), Fe(II), Co(II) | Ketones, imines |

| Alkane Oxidation | Fe(III), Cu(II) | Cyclohexane, adamantane |

Heterogeneous Catalysis (e.g., Supported Complexes)

To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, the metal complexes can be immobilized on a solid support. This creates a heterogeneous catalyst. Complexes of this compound could be anchored to materials like silica, alumina, or polymers. This could be achieved by modifying the ligand with a functional group that can covalently bind to the support surface. The supported catalyst could then be used in flow reactors or easily recovered from the reaction mixture by filtration. For instance, a supported palladium complex could be used for continuous cross-coupling reactions.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For any of the potential catalytic applications of this compound complexes, a detailed mechanistic study would be necessary. This would involve a combination of experimental techniques, such as in-situ spectroscopy (NMR, IR) to identify catalytic intermediates, kinetic studies to determine the rate law, and isotopic labeling experiments to trace the path of atoms through the reaction. researchgate.net Computational modeling (DFT) can also provide valuable insights into the energies of different intermediates and transition states in the catalytic cycle. For example, in a cross-coupling reaction, it would be important to understand the rates of oxidative addition, transmetalation, and reductive elimination, and how these are influenced by the electronic and steric properties of the this compound ligand.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a theoretical framework to predict molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic structure of molecules. For a compound like 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine, DFT calculations would be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in identifying the most stable three-dimensional arrangement of the atoms in the molecule.

Furthermore, DFT provides insights into the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor. While specific data for the target compound is unavailable, studies on related organic molecules have successfully used DFT methods like M06-2X with a def2-TZVP basis set to calculate geometries, enthalpies, and Gibbs free energies. nih.gov

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to refine the geometric parameters obtained from DFT and to calculate more precise values for properties such as ionization potential, electron affinity, and electronic transition energies. For instance, studies on similar aromatic amines have utilized Hartree-Fock calculations with a 3-21G* basis set to investigate the structure in both ground and excited states. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of their flexibility and interactions with their environment.

Conformational Space Exploration

The flexible ethyl-amine linker in this compound allows for multiple low-energy conformations. Molecular dynamics simulations can be used to explore this conformational space by simulating the motion of the atoms over time. This analysis reveals the preferred spatial arrangements of the pyridinyl and naphthalenamine moieties relative to each other. Such studies are critical, as the biological activity and physical properties of a molecule are often dependent on its accessible conformations. Conformational analysis of structurally related compounds, such as certain phenoxyalkylamines, has been successfully performed using systematic searches and has been instrumental in proposing active conformations. nih.gov

Solvent Effects on Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. MD simulations explicitly including solvent molecules can model these interactions. For this compound, simulations in various solvents would reveal how hydrogen bonding and dielectric effects alter its conformational preferences and electronic properties. Studies on related compounds like 2-anilinonaphthalene have shown that the fluorescence decay, a key spectroscopic property, is dependent on the polarity and viscosity of the solvent, highlighting the importance of such investigations. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, time-dependent DFT (TD-DFT) is a common method to predict the UV-Vis absorption spectrum by calculating the energies of electronic excitations. Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help in the identification and characterization of the molecule. The prediction of NMR chemical shifts is another valuable tool for structural elucidation. While specific predicted data for the target molecule is not available, the general approach would be consistent with standard computational chemistry practices.

Computational NMR and IR Spectra Generation

Theoretical generation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of computational chemistry, offering insights into molecular structure and bonding. Density Functional Theory (DFT) is a widely used method for these calculations.

For the 2-(2-(2-pyridinyl)ethyl) fragment of the target molecule, computational studies on similar 2-ethylpyridine (B127773) derivatives can provide expected spectral features. rsc.orgrsc.org DFT calculations, often using functionals like B3LYP, can predict the ¹H and ¹³C NMR chemical shifts. The predicted ¹H NMR spectrum would show characteristic signals for the pyridine (B92270) ring protons and the ethyl bridge protons. Similarly, the ¹³C NMR spectrum can be calculated to identify the resonances of the carbon atoms in the pyridine ring and the ethyl group. acs.org

The IR spectrum is determined by the vibrational frequencies of the molecule. Theoretical calculations can predict these frequencies and their corresponding intensities. For the pyridine portion, characteristic C-C and C-N stretching vibrations are expected in the 1400–1600 cm⁻¹ region. rsc.org The naphthalenamine part would contribute N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ range, and C-N stretching vibrations around 1250-1350 cm⁻¹. The exact positions of these bands are influenced by the electronic environment and can be refined through computational scaling factors to better match experimental data. nih.gov

Table 1: Predicted Spectroscopic Data for Structural Analogs

| Spectroscopic Technique | Structural Moiety | Predicted Key Features |

| ¹H NMR | 2-Ethylpyridine | Signals for pyridyl protons (δ 7.0-8.5 ppm), ethyl protons (δ 2.8-3.0 ppm for CH₂, δ 1.2-1.4 ppm for CH₃) |

| ¹³C NMR | 2-Ethylpyridine | Resonances for pyridyl carbons (δ 120-160 ppm), ethyl carbons (δ 20-30 ppm for CH₂, δ 10-15 ppm for CH₃) |

| IR Spectroscopy | Pyridine | C-C, C-N stretching (1400–1600 cm⁻¹) |

| IR Spectroscopy | Naphthalenamine | N-H stretching (3300-3500 cm⁻¹), C-N stretching (1250-1350 cm⁻¹) |

Note: The data in this table is based on typical values for the specified structural moieties and may vary for the complete molecule.

Time-Dependent DFT (TD-DFT) for UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of a molecule can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals.

For this compound, the UV-Vis absorption spectrum is expected to be dominated by π-π* transitions within the naphthalene (B1677914) and pyridine aromatic systems. TD-DFT calculations on naphthalenamine and naphthalimide derivatives have shown that the absorption maxima are sensitive to substituents and solvent effects. researchgate.netresearchgate.netpku.edu.cn The presence of the amino group on the naphthalene ring is known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted naphthalene. pku.edu.cn

Fluorescence properties are also accessible through TD-DFT by optimizing the geometry of the first excited state. Naphthalenamine derivatives are often fluorescent, and the wavelength of the emitted light can be predicted. researchgate.netresearchgate.net The energy difference between the ground and excited state geometries provides the emission energy. The inclusion of a polarizable continuum model (PCM) in the calculations can account for the influence of the solvent on the absorption and emission spectra. researchgate.netresearchgate.netmdpi.com

Table 2: Predicted Electronic Transition Data for Structural Analogs

| Property | Structural Moiety | Predicted Wavelength Range (nm) | Transition Type |

| UV-Vis Absorption | Naphthalenamine | 300-400 | π-π |

| Fluorescence Emission | Naphthalenamine | 400-550 | π-π |

Note: The data in this table is based on typical values for naphthalenamine derivatives and may vary for the complete molecule.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Search and Energy Barriers

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier.

For instance, in a potential N-alkylation reaction, the transition state would involve the formation of a new bond between the nitrogen of the amino group and an alkylating agent. DFT calculations can optimize the geometry of this TS and determine its energy. Studies on the hydrolysis of amides, which share some mechanistic similarities with reactions involving amines, have shown that the calculated free energy barriers are in good agreement with experimental values. nih.gov The size of substituents can influence the energy barrier by sterically hindering the approach of reactants. nih.gov

Reaction Pathway Analysis

Once transition states are located, the entire reaction pathway can be mapped out by connecting reactants, intermediates, transition states, and products. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which follow the reaction path downhill from the transition state.

For complex reactions, multiple competing pathways may exist. Computational analysis can help determine the most favorable pathway by comparing the energy barriers of each step. For example, in the formation of heterocyclic systems, different cyclization routes can be evaluated to predict the major product. mdpi.com The KEGG PATHWAY database provides a broad overview of various metabolic and reaction pathways, which can serve as a starting point for postulating plausible reaction mechanisms for complex organic molecules. genome.jp

Ligand-Metal Interaction Modeling

The pyridine and amine functionalities in this compound make it a potential bidentate ligand for metal ions, binding through the two nitrogen atoms. libretexts.orglibretexts.org Computational modeling can provide significant insights into the nature and strength of these interactions.

Binding Energy Calculations

The strength of the interaction between a ligand and a metal ion can be quantified by the binding energy. This is typically calculated as the difference in energy between the metal-ligand complex and the sum of the energies of the free ligand and the free metal ion.

DFT calculations are well-suited for determining the binding energies of metal complexes. proquest.com For bidentate nitrogen ligands, the binding energy is influenced by factors such as the nature of the metal ion and the electronic properties of the ligand. acs.orgnih.gov Electron-donating groups on the ligand generally increase the binding energy, while electron-withdrawing groups decrease it. proquest.com The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, can also be quantified through these calculations. nih.gov

Frontier Molecular Orbital Analysis of Complexes

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the frontier molecular orbital (FMO) analysis of metal complexes involving the ligand this compound. While theoretical and computational studies, including Density Functional Theory (DFT) calculations, are common for characterizing the electronic properties of new ligands and their coordination compounds, published research containing detailed FMO data—such as Highest Occupied Molecular Orbital (HOMO) energies, Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gaps for complexes of this specific ligand—is not available at this time.

Frontier molecular orbital theory is a critical tool in computational chemistry for understanding the reactivity, electronic transitions, and stability of molecules. This analysis typically involves calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the ability to donate electrons, while the LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that provides insights into the kinetic stability and electronic excitation properties of a chemical species.

In the context of transition metal complexes, FMO analysis helps to elucidate the nature of metal-ligand bonding. The composition of the HOMO and LUMO can reveal whether these orbitals are primarily centered on the metal ion, the ligand, or are delocalized across the entire complex. This information is fundamental for predicting the behavior of complexes in various applications, such as catalysis, materials science, and biological systems. For instance, the analysis can describe the character of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand transitions.

Given the absence of specific published data for this compound complexes, a detailed discussion with research findings and data tables on their HOMO-LUMO energies and orbital compositions cannot be provided. Such an analysis would require dedicated quantum chemical calculations to be performed on the specific metal complexes of interest.

Potential Advanced Materials Science Applications

Luminescent Materials and Probes

No published studies on the design and synthesis of fluorescent sensors based on 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine were found. Research on other naphthalene (B1677914) and pyridine-based sensors suggests that this compound could theoretically be designed to detect specific analytes, but no experimental evidence supports this. rsc.orgnih.govacs.orgbohrium.comresearchgate.net

There is no available information on the use of this compound as a chemodosimeter or in the development of ratiometric probes.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The charge transport properties (e.g., hole and electron mobility) of this compound have not been reported. While related pyridine-containing compounds are studied for their electron-transporting capabilities in OLEDs, no such data exists for the target compound. nih.gov

No studies detailing the integration of this compound as an emitter or host material in OLEDs are available. Research on other naphthylamine derivatives has shown their potential in OLEDs, but this cannot be directly extrapolated to the specific compound . researchgate.net

Chemo/Biosensors (Non-Clinical Focus)

There is no published research on the application of this compound in non-clinical chemo/biosensing. While similar structures are used for detecting metal ions or other analytes, no such functionality has been demonstrated for this compound. nih.govresearchgate.net

Selective Ion Detection

At present, there is a lack of specific published research demonstrating the use of this compound for selective ion detection. In principle, the pyridine (B92270) nitrogen and the amine group could act as binding sites for metal ions. The fluorescence properties of the naphthalene ring could potentially be modulated upon ion binding, forming the basis of a fluorescent sensor. However, without experimental data, the selectivity and sensitivity of this compound towards specific ions remain undetermined.

Small Molecule Sensing (e.g., Environmental Pollutants)

Similarly, there is no specific research available on the application of this compound for sensing small molecules like environmental pollutants. The aromatic surfaces of the naphthalene and pyridine rings could engage in π-π stacking interactions with electron-deficient aromatic pollutants. However, the efficacy and selectivity of such interactions have not been reported.

Self-Assembly and Supramolecular Structures

The formation of ordered structures through non-covalent interactions is a key aspect of supramolecular chemistry. The molecular structure of this compound contains functionalities that could facilitate self-assembly.

Hydrogen Bonding and π-π Stacking Interactions

The primary amine (-NH2) group and the pyridine nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions could lead to the formation of one-dimensional chains or more complex networks. Furthermore, the extensive aromatic surfaces of the naphthalene and pyridine rings are prone to π-π stacking, which would play a significant role in the packing of the molecules in the solid state or in solution. Studies on related naphthalene and pyridine-containing molecules have shown that the interplay between hydrogen bonding and π-π stacking can lead to diverse supramolecular architectures. researchgate.netnih.govacs.orgrsc.org However, specific studies detailing these interactions for this compound are not available.

Formation of Nanostructures

The potential for this molecule to self-assemble into defined nanostructures such as nanofibers, vesicles, or organogels has not been explored in the scientific literature. While the combination of directional hydrogen bonds and non-directional π-π stacking can, in principle, drive the formation of such structures, experimental verification for this specific compound is currently absent.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of functionalized aromatic amines is a cornerstone of modern organic chemistry, with ongoing efforts to develop more efficient and environmentally benign methodologies. For a molecule like 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine, which combines three key structural motifs (a pyridine (B92270) ring, an ethyl linker, and a naphthalenamine core), future research will likely focus on convergent and sustainable synthetic strategies.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been shown to accelerate the synthesis of various heterocyclic compounds, including pyridine derivatives. researchgate.net The exploration of biocatalysis, using enzymes to perform key synthetic steps, also presents a promising avenue for enhancing the sustainability of its production.

Exploration of New Catalytic Transformations

The unique structural features of this compound, particularly the presence of both a pyridine and a naphthalenamine moiety, suggest its potential as a versatile ligand in catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the amine group on the naphthalene (B1677914) ring can act as a secondary coordination site or a proton shuttle, creating a bidentate or pincer-type ligand.

Future research is anticipated to explore the use of this compound and its derivatives as ligands in a variety of catalytic transformations. This could include applications in:

Cross-coupling reactions: The formation of metal complexes with palladium, nickel, or copper could yield catalysts for Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. The electronic properties of the pyridine and naphthalene rings can be tuned to influence the catalytic activity. acs.org

Asymmetric catalysis: Chiral versions of this compound could be developed for enantioselective reactions, such as asymmetric hydrogenation or C-H activation. The defined steric environment provided by the naphthalene backbone could induce high levels of stereocontrol.

Photocatalysis: The conjugated π-systems of the pyridine and naphthalene rings suggest that the compound could be involved in photoredox catalysis, either as a photosensitizer or as a ligand that modulates the photophysical properties of a metal catalyst.

Integration into Advanced Functional Materials Platforms

The combination of a pyridine ring, known for its electron-accepting properties, and a naphthalene system, a well-known chromophore, makes this compound an attractive building block for advanced functional materials.

Future research in this area will likely focus on its incorporation into:

Organic Light-Emitting Diodes (OLEDs): Naphthalene and pyridine derivatives are widely used in the development of materials for OLEDs. arxiv.orgworktribe.comalfachemic.com The compound's structure suggests potential as an emissive material, a host material, or a charge-transporting layer. Its photophysical properties, such as fluorescence and phosphorescence, will be a key area of investigation.

Sensors: The nitrogen atoms in the pyridine and amine groups can act as binding sites for metal ions or other analytes. This could be exploited in the design of chemosensors, where a change in the photophysical properties of the molecule upon binding would signal the presence of the target species.

Electrochromic Materials: The redox-active nature of the aromatic rings could allow for the development of electrochromic materials that change color upon the application of an electrical potential. mdpi.com

Deeper Understanding of Structure-Property-Function Relationships

A fundamental challenge and a significant area for future research will be to establish a comprehensive understanding of the relationship between the molecular structure of this compound, its physicochemical properties, and its functional behavior. Computational modeling and advanced spectroscopic techniques will be crucial in this endeavor.

Key research questions will include:

How does the conformation of the ethyl linker affect the electronic communication between the pyridine and naphthalene moieties?

What are the key photophysical properties of the molecule, including its absorption and emission spectra, quantum yields, and excited-state lifetimes? nih.gov

How do substitutions on the pyridine and naphthalene rings influence the electronic structure and, consequently, the catalytic or material properties?

Answering these questions will enable the rational design of new derivatives with tailored properties for specific applications. For example, understanding how structural modifications affect the energy levels of the frontier molecular orbitals will be critical for optimizing its performance in electronic devices.

Multidisciplinary Research Collaborations and Prospects

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborations between synthetic organic chemists, catalytic chemists, materials scientists, and computational chemists will be essential to fully explore and exploit the capabilities of this compound.

The prospects for this molecule are broad and exciting. In the long term, derivatives of this compound could find applications in fields ranging from fine chemical synthesis to advanced electronics and diagnostics. The foundational research outlined in the preceding sections will pave the way for these future innovations.

Q & A

Q. Advanced Research Focus

- Cytotoxicity screening : Use human bladder carcinoma cell lines (e.g., T24) to assess carcinogenic potential, referencing EPA guidelines for dose-response analysis .

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- DNA adduct formation : Employ LC-MS to detect covalent binding to guanine residues in hepatic microsomal incubations .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Simulate binding to DNA (e.g., B-DNA dodecamer) or kinase domains (e.g., EGFR) using AutoDock Vina. Pyridinyl groups often engage in π-π stacking, while the ethyl spacer modulates binding affinity .

- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (predicted ~3.2) and polar surface area (~45 Ų) .

What are the critical safety protocols for handling this compound?

Q. Advanced Research Focus

- Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to structural analogs (e.g., 2-naphthylamine) being carcinogenic .

- Spill management : Neutralize with activated charcoal and dispose via EPA-approved hazardous waste contractors .

- Exposure monitoring : Regular urinary metabolite screening (e.g., hydroxy-naphthylamine derivatives) for lab personnel .

How can stereoisomers of derivatives be separated and characterized?

Q. Advanced Research Focus

- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with ethanol/heptane eluents for baseline separation .

- Circular Dichroism (CD) : Confirm enantiomeric excess (>98%) by comparing experimental CD spectra with DFT-simulated curves .

What methodologies assess the compound’s stability under varying conditions?

Q. Advanced Research Focus

- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds (~200°C) .

- Photodegradation : UV-Vis spectroscopy monitors absorbance shifts (λmax ~290 nm) under accelerated light exposure (ICH Q1B guidelines) .

How can researchers evaluate potential drug interaction risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.